molecular formula C23H32N2O2 B11226426 2'-cyclopentyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

2'-cyclopentyl-N-(2-methylpropyl)-1'-oxo-1',4'-dihydro-2'H-spiro[cyclopentane-1,3'-isoquinoline]-4'-carboxamide

Cat. No.: B11226426
M. Wt: 368.5 g/mol
InChI Key: BCVGICKXPSQFLY-UHFFFAOYSA-N
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Description

2’-cyclopentyl-N-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is a complex organic compound with a unique spiro structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2’-cyclopentyl-N-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide typically involves multiple steps. One common route includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, specific temperatures, and solvents to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure the compound meets the required standards for its intended applications.

Chemical Reactions Analysis

Types of Reactions

2’-cyclopentyl-N-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific temperatures, solvents, and catalysts to ensure the desired transformation occurs efficiently.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile used.

Scientific Research Applications

2’-cyclopentyl-N-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis to create more complex molecules.

    Biology: It may be studied for its potential biological activity, including interactions with enzymes or receptors.

    Medicine: It could be investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.

    Industry: It may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2’-cyclopentyl-N-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s unique structure allows it to bind to these targets with high specificity, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    Cyclopentane, (2-methylpropyl)-: This compound has a similar cyclopentane structure but lacks the spiro and isoquinoline components.

    Cyclopentane, 1-methyl-3-(2-methylpropyl)-: This compound also features a cyclopentane ring but with different substituents.

Uniqueness

2’-cyclopentyl-N-(2-methylpropyl)-1’-oxo-1’,4’-dihydro-2’H-spiro[cyclopentane-1,3’-isoquinoline]-4’-carboxamide is unique due to its spiro structure and the presence of both cyclopentane and isoquinoline components. This combination of features gives it distinct chemical and biological properties that are not found in simpler cyclopentane derivatives.

Properties

Molecular Formula

C23H32N2O2

Molecular Weight

368.5 g/mol

IUPAC Name

2-cyclopentyl-N-(2-methylpropyl)-1-oxospiro[4H-isoquinoline-3,1'-cyclopentane]-4-carboxamide

InChI

InChI=1S/C23H32N2O2/c1-16(2)15-24-21(26)20-18-11-5-6-12-19(18)22(27)25(17-9-3-4-10-17)23(20)13-7-8-14-23/h5-6,11-12,16-17,20H,3-4,7-10,13-15H2,1-2H3,(H,24,26)

InChI Key

BCVGICKXPSQFLY-UHFFFAOYSA-N

Canonical SMILES

CC(C)CNC(=O)C1C2=CC=CC=C2C(=O)N(C13CCCC3)C4CCCC4

Origin of Product

United States

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